Allyl(cyclopentadienyl)nickel(II), 97%

Catalog No.
S15695238
CAS No.
M.F
C8H10Ni
M. Wt
164.86 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Allyl(cyclopentadienyl)nickel(II), 97%

Product Name

Allyl(cyclopentadienyl)nickel(II), 97%

Molecular Formula

C8H10Ni

Molecular Weight

164.86 g/mol

InChI

InChI=1S/C5H5.C3H5.Ni/c1-2-4-5-3-1;1-3-2;/h1-5H;3H,1-2H2;

InChI Key

RKDYEOKQRRKFGN-UHFFFAOYSA-N

Canonical SMILES

C=C[CH2].C1=C[CH]C=C1.[Ni]

Allyl(cyclopentadienyl)nickel(II) is a coordination compound with the molecular formula C8H10Ni\text{C}_8\text{H}_{10}\text{Ni} and a molecular weight of approximately 164.86 g/mol. It is identified by the CAS number 12107-46-9 and is known for its dark purple liquid form at room temperature, with a melting point ranging from 7 to 9 °C and a density of 1.31 g/mL at 25 °C . This compound features a nickel atom coordinated to both an allyl group and a cyclopentadienyl anion, which contributes to its unique reactivity and properties in various chemical applications.

Allyl(cyclopentadienyl)nickel(II) is notable for its role as a catalyst in organic synthesis, particularly in processes involving allylation reactions. The compound can undergo several types of reactions:

  • Allylation Reactions: It can facilitate the addition of allyl groups to various substrates, enhancing the formation of carbon-carbon bonds.
  • Hydroformylation: In the presence of carbon monoxide and hydrogen, it can catalyze the conversion of alkenes to aldehydes.
  • Cross-Coupling Reactions: It is involved in palladium-catalyzed cross-coupling reactions, where it can serve as a precursor to generate reactive intermediates.

These reactions are significant in synthetic organic chemistry for constructing complex molecules from simpler precursors .

Allyl(cyclopentadienyl)nickel(II) can be synthesized through several methods:

  • Direct Reaction: Nickel(II) salts can react with cyclopentadiene and allyl halides under controlled conditions to yield allyl(cyclopentadienyl)nickel(II).
  • Metal Vapor Deposition: This method involves the vaporization of nickel in the presence of cyclopentadiene and an allyl source, allowing for the deposition of the compound onto substrates.
  • Organometallic Synthesis: The compound can be formed via organometallic reactions involving nickel carbonyl complexes and cyclopentadiene derivatives.

These methods highlight the versatility in synthesizing this compound for various applications in research and industry .

Allyl(cyclopentadienyl)nickel(II) finds applications primarily in organic synthesis, particularly as a catalyst for:

  • Organic Reactions: Used in reactions requiring selective allylation.
  • Catalysts for Polymerization: It may serve as a catalyst in polymerization processes.
  • Material Science: Employed in creating nickel-based materials with specific electronic properties.

Its unique structure allows it to participate effectively in reactions that require transition metal catalysts .

Interaction studies involving allyl(cyclopentadienyl)nickel(II) typically focus on its reactivity with various substrates and its role as a catalyst. Research indicates that its interactions can be influenced by factors such as solvent choice, temperature, and the presence of other reagents. Understanding these interactions is crucial for optimizing its use in synthetic pathways and improving reaction yields .

Allyl(cyclopentadienyl)nickel(II) shares similarities with several other organometallic compounds. Here are some comparable compounds:

Compound NameMolecular FormulaNotable Features
Allyl(norbornadienyl)nickel(II)C₉H₁₁NiUsed in similar catalytic processes but with different reactivity patterns.
Cyclopentadienylnickel(II)C₅H₅NiA simpler structure that serves as a precursor for more complex reactions.
Bis(cyclopentadienyl)nickelC₁₀H₁₀NiExhibits different catalytic properties due to its bidentate ligand environment.
Allylnickel(II) complexC₃H₅NiLess sterically hindered, often used in simpler allylation reactions.

The uniqueness of allyl(cyclopentadienyl)nickel(II) lies in its dual coordination mode (allyl and cyclopentadienyl), which enhances its catalytic efficiency compared to other nickel complexes .

Exact Mass

164.013592 g/mol

Monoisotopic Mass

164.013592 g/mol

Heavy Atom Count

9

Dates

Modify: 2024-08-15

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